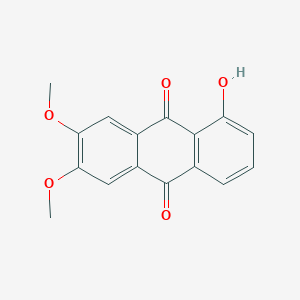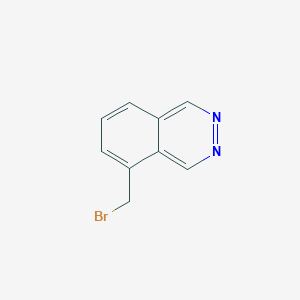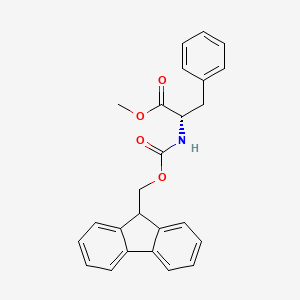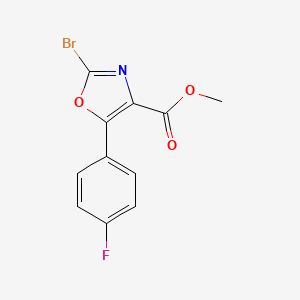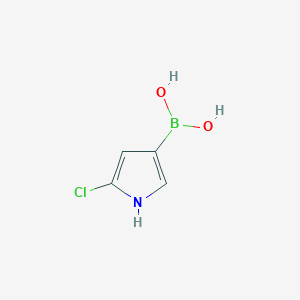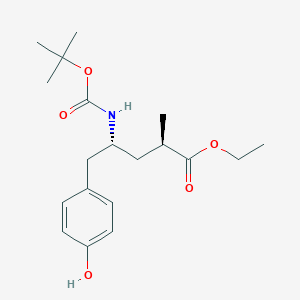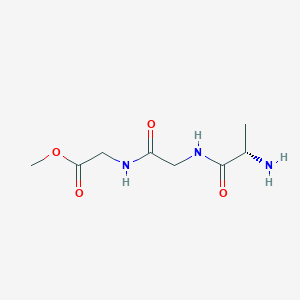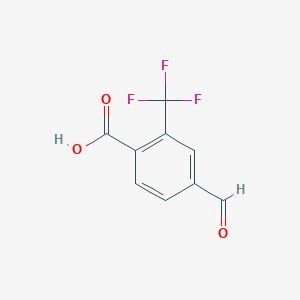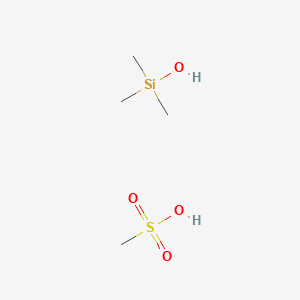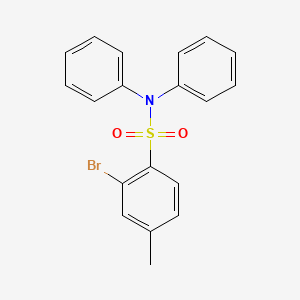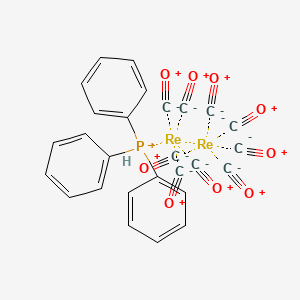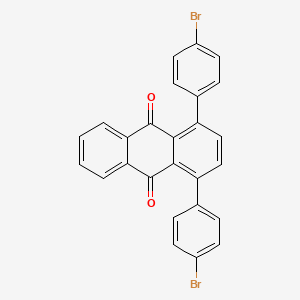
4-(chloromethyl)-2,5-dipyridin-3-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2,5-dipyridin-3-ylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl and dipyridinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2,5-dipyridin-3-ylpyridine typically involves the chloromethylation of a pyridine derivative. One common method is the reaction of 2,5-dipyridin-3-ylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)-2,5-dipyridin-3-ylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the pyridine rings or the chloromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a carboxylated or hydroxylated product.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2,5-dipyridin-3-ylpyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound can be incorporated into polymers or used as a ligand in coordination chemistry to create novel materials with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of multi-functional compounds.
Wirkmechanismus
The mechanism of action of 4-(chloromethyl)-2,5-dipyridin-3-ylpyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The molecular pathways involved would vary based on the target and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Chloromethyl)pyridine: A simpler analog with a single pyridine ring and a chloromethyl group.
2,5-Dipyridin-3-ylpyridine: Lacks the chloromethyl group but retains the dipyridinyl substitution pattern.
4-(Bromomethyl)-2,5-dipyridin-3-ylpyridine: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness
4-(Chloromethyl)-2,5-dipyridin-3-ylpyridine is unique due to the combination of its chloromethyl group and dipyridinyl substitution, which confer distinct reactivity and potential for diverse applications. The presence of multiple pyridine rings enhances its ability to coordinate with metal ions, making it valuable in coordination chemistry and materials science .
Eigenschaften
Molekularformel |
C16H12ClN3 |
|---|---|
Molekulargewicht |
281.74 g/mol |
IUPAC-Name |
4-(chloromethyl)-2,5-dipyridin-3-ylpyridine |
InChI |
InChI=1S/C16H12ClN3/c17-8-14-7-16(13-4-2-6-19-10-13)20-11-15(14)12-3-1-5-18-9-12/h1-7,9-11H,8H2 |
InChI-Schlüssel |
KIINLCHIYUJAAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC=C(C(=C2)CCl)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


